2,6-Dimethylpiperidin-4-one chemical properties and structure
2,6-Dimethylpiperidin-4-one chemical properties and structure
An In-Depth Technical Guide to 2,6-Dimethylpiperidin-4-one: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2,6-dimethylpiperidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. The piperidin-4-one nucleus is a well-established pharmacophore, and the 2,6-dimethyl substitution pattern introduces specific stereochemical and conformational properties that are crucial for its utility as a synthetic intermediate.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, delves into the molecule's structural characteristics, physicochemical properties, synthetic methodologies, chemical reactivity, and applications. Detailed protocols, safety information, and spectroscopic analysis are included to provide a holistic understanding of this versatile chemical building block.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For 2,6-dimethylpiperidin-4-one, its identity is defined by a six-membered nitrogen-containing ring with a ketone at the 4-position and methyl groups at the 2- and 6-positions.
Chemical Identity
The fundamental identifiers and properties of 2,6-dimethylpiperidin-4-one are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2,6-dimethylpiperidin-4-one | [4] |
| CAS Number | 45717-87-1 | [4] |
| Molecular Formula | C₇H₁₃NO | [4] |
| Molecular Weight | 127.18 g/mol | [4] |
| Synonyms | 2,6-Dimethyl-4-piperidinone | [5] |
Stereochemistry and Conformational Analysis
The presence of chiral centers at the C2 and C6 positions gives rise to stereoisomers: a chiral (R,R)/(S,S) enantiomeric pair and an achiral (R,S) or meso form, commonly referred to as cis and trans isomers, respectively.[5][6]
From a conformational standpoint, the piperidin-4-one ring predominantly adopts a chair conformation to minimize torsional strain.[7][8][9] In the case of the cis-isomer, the thermodynamically most stable conformation features both methyl groups in equatorial positions.[5][8] This arrangement effectively minimizes steric hindrance (1,3-diaxial interactions) that would occur if the bulky methyl groups were in axial positions. Spectroscopic studies, particularly NMR, on related 2,6-disubstituted piperidin-4-ones confirm that this equatorial preference governs the compound's ground-state geometry.[8][10]
Caption: Chair conformation of cis-2,6-dimethylpiperidin-4-one.
Physicochemical Properties
Computationally predicted and experimentally observed properties provide guidance for handling, storage, and application in various solvent systems. The hydrochloride salt form exhibits enhanced water solubility compared to the free base.[5]
| Property | Value | Source |
| Boiling Point | 298.5 ± 28.0 °C at 760 mmHg | [5] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| Flash Point | 134.3 ± 24.0 °C | [5] |
| Solubility | Enhanced water solubility as hydrochloride salt | [5] |
Synthesis and Purification
The synthesis of piperidin-4-ones is a well-established area of organic chemistry, with the Mannich condensation being a cornerstone method.[3][11] This reaction offers a convergent and efficient route to the core heterocyclic structure.
Synthetic Pathway: Mannich Condensation
The synthesis of 2,6-disubstituted piperidin-4-ones can be achieved via a one-pot Mannich-type reaction.[7] This involves the condensation of an aldehyde, a ketone, and an ammonia source. For 2,6-dimethylpiperidin-4-one, a plausible pathway involves the reaction of acetaldehyde, acetone, and ammonium acetate. The reaction proceeds through the formation of imines and enamines, followed by intermolecular cyclization to construct the piperidine ring.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for analogous compounds.[7][8] The rationale behind key steps is provided to illustrate the principles of expertise-driven experimental design.
Objective: To synthesize cis-2,6-dimethylpiperidin-4-one.
Materials:
-
Acetaldehyde (2 equivalents)
-
Acetone (1 equivalent)
-
Ammonium acetate (1.5 equivalents)
-
Absolute Ethanol (solvent)
-
Diethyl ether
-
Concentrated Hydrochloric acid
-
Concentrated Ammonia solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ammonium acetate in absolute ethanol.
-
Rationale: Ammonium acetate serves as the nitrogen source and a mild acid catalyst. Ethanol is a suitable polar protic solvent for the reactants.
-
-
Addition of Reagents: Cool the solution in an ice bath and add acetone, followed by the slow, dropwise addition of acetaldehyde.
-
Rationale: The reaction is exothermic. Slow addition at a reduced temperature controls the reaction rate and minimizes side reactions.
-
-
Reaction Progression: Allow the mixture to warm to room temperature and then gently warm on a hot plate to 30–35°C with moderate stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][7]
-
Rationale: Gentle heating provides the necessary activation energy for the condensation and cyclization steps. TLC allows for the visualization of the consumption of starting materials and the formation of the product.
-
-
Isolation of Hydrochloride Salt: Once the reaction is complete, cool the mixture and pour it into diethyl ether. Add concentrated HCl dropwise to precipitate the hydrochloride salt of the product.[8]
-
Rationale: The product is often more crystalline and easier to handle as its hydrochloride salt. Diethyl ether acts as an anti-solvent, reducing the solubility of the ionic salt and promoting precipitation.
-
-
Purification: Collect the precipitate by filtration and wash with a cold ethanol-ether mixture. Recrystallize the crude hydrochloride salt from an ethanol/ether solvent system to obtain the pure product.
-
Rationale: Recrystallization is a standard technique for purifying solid organic compounds, removing residual impurities.
-
-
Liberation of Free Base (Optional): To obtain the free base, dissolve the hydrochloride salt in a minimal amount of water and add concentrated ammonia dropwise until the solution becomes basic and a clear solution is obtained. The free base can then be extracted with an organic solvent like dichloromethane.[8]
Caption: Key chemical reactions of 2,6-dimethylpiperidin-4-one.
Spectroscopic Characterization
Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques is employed for the characterization of 2,6-dimethylpiperidin-4-one.
| Technique | Expected Observations |
| Infrared (IR) | Strong C=O stretch (~1715 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹). [12] |
| ¹H NMR | Signals for N-H proton (broad singlet), methine protons at C2/C6, methylene protons at C3/C5, and methyl group protons. Splitting patterns (e.g., doublets for methyls) will confirm connectivity. |
| ¹³C NMR | Signal for carbonyl carbon (~200-210 ppm), signals for C2/C6 (~60-70 ppm), C3/C5 (~45 ppm), and methyl carbons (~20 ppm). [12] |
| Mass Spec. (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight (127.18 m/z). |
Applications in Research and Drug Development
The piperidine scaffold is one of the most important heterocyclic systems in modern pharmaceuticals, present in numerous approved drugs. [13]2,6-Dimethylpiperidin-4-one serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. [5]
-
CNS-Active Agents: Its structure is a valuable starting point for developing drugs that target the central nervous system, potentially acting on neurotransmitter systems. [5]* Anticancer Agents: Piperidin-4-one derivatives have been extensively investigated for their anti-cancer properties. [2][12]The 2,6-dimethyl substitution pattern can be used to fine-tune the steric and electronic properties of drug candidates to optimize binding to biological targets like protein kinases. [12]* Antiviral and Antimicrobial Agents: The piperidone nucleus is a versatile pharmacophore that has been incorporated into compounds with demonstrated antiviral (including anti-HIV) and antimicrobial activities. [2][3]* Natural Product Synthesis: The substituted piperidine motif is found in many alkaloids. [13]For example, the alkaloid Himbacine, a muscarinic receptor antagonist, contains a 1,6-dimethylpiperidin-2-yl moiety, highlighting the relevance of this substitution pattern in bioactive natural products. [14]
Safety and Handling
As a laboratory chemical, 2,6-dimethylpiperidin-4-one must be handled with appropriate care.
-
GHS Hazards: The compound is classified as corrosive, causing severe skin burns and serious eye damage. [4]* Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood. [15] * Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat. [16] * Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. [15][16]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids. [15]
-
Conclusion
2,6-Dimethylpiperidin-4-one is a foundational building block in synthetic and medicinal chemistry. Its stereochemical complexity and bifunctional nature provide a rich platform for the development of diverse and complex molecular architectures. A thorough understanding of its structure, reactivity, and handling, as detailed in this guide, enables researchers to effectively leverage this compound in the pursuit of novel therapeutics and other advanced chemical applications.
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